molecular formula C18H16ClFN2O2 B248359 [4-(3-Chlorobenzoyl)piperazin-1-yl](3-fluorophenyl)methanone

[4-(3-Chlorobenzoyl)piperazin-1-yl](3-fluorophenyl)methanone

Katalognummer B248359
Molekulargewicht: 346.8 g/mol
InChI-Schlüssel: FTMSPTYSABDDMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(3-Chlorobenzoyl)piperazin-1-yl](3-fluorophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the piperazine family, which is known for its diverse pharmacological properties. The purpose of

Wirkmechanismus

The mechanism of action of [4-(3-Chlorobenzoyl)piperazin-1-yl](3-fluorophenyl)methanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems such as serotonin, dopamine, and glutamate. This compound has been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the synaptic cleft. It has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cognition, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the synaptic cleft. It has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cognition, and mood regulation. In vivo studies have shown that this compound can exhibit anxiolytic and antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of [4-(3-Chlorobenzoyl)piperazin-1-yl](3-fluorophenyl)methanone is its potential as a lead compound for the development of drugs for the treatment of various disorders such as depression, anxiety, and schizophrenia. This compound has been extensively studied for its binding affinity towards various receptors, making it a potential candidate for drug development. However, one of the limitations of this compound is its toxicity, which may limit its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of [4-(3-Chlorobenzoyl)piperazin-1-yl](3-fluorophenyl)methanone. One direction is the development of drugs based on this compound for the treatment of various disorders such as depression, anxiety, and schizophrenia. Another direction is the study of the mechanism of action of this compound, which is not fully understood. Additionally, the toxicity of this compound needs to be further studied to determine its safety for use in lab experiments. Finally, the potential of this compound for the treatment of other disorders such as pain and addiction needs to be explored.

Synthesemethoden

The synthesis of [4-(3-Chlorobenzoyl)piperazin-1-yl](3-fluorophenyl)methanone involves the reaction of 3-fluorobenzophenone and 3-chlorobenzoyl chloride with piperazine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.

Wissenschaftliche Forschungsanwendungen

[4-(3-Chlorobenzoyl)piperazin-1-yl](3-fluorophenyl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. This compound has been shown to exhibit significant binding affinity towards various receptors such as the serotonin transporter, dopamine transporter, and sigma-1 receptor. This makes it a potential candidate for the development of drugs for the treatment of various disorders such as depression, anxiety, and schizophrenia.

Eigenschaften

Molekularformel

C18H16ClFN2O2

Molekulargewicht

346.8 g/mol

IUPAC-Name

[4-(3-chlorobenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C18H16ClFN2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2

InChI-Schlüssel

FTMSPTYSABDDMV-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl

Kanonische SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.